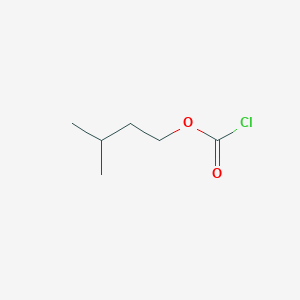

Isopentyl chloroformate

Descripción

Propiedades

IUPAC Name |

3-methylbutyl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-5(2)3-4-9-6(7)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCKTIKZOIPZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267772 | |

| Record name | Carbonochloridic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-50-2 | |

| Record name | Carbonochloridic acid, 3-methylbutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reaction Mechanisms and Kinetic Analysis of Isopentyl Chloroformate and Analogues

Kinetic Studies and Mechanistic Insights

Isotopic Labeling Studies and Kinetic Isotope Effects for Rate-Determining Steps

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by determining the kinetic isotope effect (KIE), which is the change in reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org This effect is most pronounced for hydrogen, where replacing protium (B1232500) (¹H) with deuterium (B1214612) (²H) can lead to a significant rate change, typically 6–10 times slower for a primary KIE where the C-H bond is broken in the rate-determining step. wikipedia.org For chloroformate esters, isotopic labeling, particularly solvent isotope effects, provides critical insight into the nature of the transition state and helps distinguish between competing reaction pathways, such as the bimolecular addition-elimination mechanism and the unimolecular ionization (SN1-type) mechanism.

For primary alkyl chloroformates, a category that includes isopentyl chloroformate, the dominant mechanism in most solvents is a bimolecular pathway where the addition of a solvent molecule to the carbonyl carbon is the rate-determining step. researchgate.net Studies on analogous compounds provide strong evidence for this mechanism. For instance, the solvolysis of neopentyl chloroformate, an isomer of isopentyl chloroformate, was studied at 45.0°C. researchgate.net The kinetic solvent isotope effect (KSIE) for its reaction in methanol-d (B46061) (CH₃OD) was found to be 2.10. researchgate.net This value is consistent with a mechanism where one solvent molecule acts as a nucleophile, attacking the carbonyl carbon, while a second solvent molecule acts as a general-base catalyst, deprotonating the attacking nucleophile in the transition state. researchgate.netmdpi.com

Similarly, studies on phenyl chloroformate show a relatively high KSIE in both water and methanol, suggesting that general-base catalysis is important and that the deprotonation of the initially formed tetrahedral intermediate is a rate-determining requirement. mdpi.comnih.gov For other simple alkyl chloroformates like methyl and ethyl chloroformate, the mechanism is solvent-dependent. A bimolecular pathway is favored in alcohols, while an ionization pathway becomes more significant in highly ionizing, weakly nucleophilic solvents like aqueous fluoroalcohols. mdpi.comnih.gov

The ratio of the rate constants for a fluoroformate versus a chloroformate (kF/kCl) also serves as a mechanistic probe. If the carbon-halogen bond were significantly broken in the rate-determining step (as in an ionization mechanism), a kF/kCl ratio well below unity would be expected due to the much stronger C-F bond. However, if the addition step is rate-determining, the ratio is typically close to or even above unity. For isopropyl chloroformate, these ratios range from 0.2 in pure ethanol (B145695) to 2.4 in 70% methanol, supporting a shift in mechanism with solvent properties. mdpi.comnih.gov

Table 1: Kinetic Solvent Isotope Effects (KSIE) for the Solvolysis of Chloroformate Analogues in Methanol-d

| Compound | KSIE (kMeOH / kMeOD) | Proposed Rate-Determining Step Contribution | Reference |

|---|---|---|---|

| Neopentyl Chloroformate | 2.10 | General-Base Catalyzed Nucleophilic Addition | researchgate.net |

| Phenyl Chloroformate | High | General-Base Catalyzed Nucleophilic Addition | mdpi.comnih.gov |

| Isopropyl Chloroformate | --- | Solvent Dependent (Addition-Elimination or Ionization) | mdpi.comnih.gov |

| Methyl Chloroformate | --- | Primarily Addition-Elimination | mdpi.comnih.gov |

Gas-Phase Reactions Involving Chloroformate Derivatives

Chloroformates are recognized as prevalent compounds in the atmosphere, partly due to their use as industrial solvents and chemical intermediates. researchgate.net Their atmospheric fate is largely determined by their reactions with photochemically generated radicals, primarily the hydroxyl radical (•OH), which is the most important daytime oxidant in the troposphere. bioline.org.brcaltech.edu

Reactivity with Hydroxyl Radicals and Other Atmospheric Species

The atmospheric degradation of chloroformates, like other esters, is expected to proceed via reaction with hydroxyl radicals. bioline.org.br These reactions typically involve the abstraction of a hydrogen atom from the alkyl portion of the ester or addition to unsaturated bonds if present. For isopentyl chloroformate, H-atom abstraction by •OH radicals is the likely initiation step for its atmospheric oxidation.

Furthermore, studies on the unimolecular dissociation of protonated chloroformates in the gas phase show that these species can form through interactions with atmospheric water. researchgate.net The subsequent fragmentation of protonated methyl, ethyl, neopentyl, and phenyl chloroformates has been scrutinized using tandem mass spectrometry. researchgate.net For example, protonated neopentyl chloroformate was found to dissociate by losing neutral chloroformic acid to generate protonated 2-methylbutene. researchgate.net This indicates a potential gas-phase pathway that does not involve radical-initiated oxidation but rather acid-catalyzed decomposition, which could be relevant in atmospheric aerosols.

Table 2: Gas-Phase Reaction Rate Coefficients for an Analogous Ester with Atmospheric Radicals

| Reactant | Radical | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|---|

| cis-3-Hexenylformate | •OH | (4.61 ± 0.71) x 10⁻¹¹ | 298 | bioline.org.br |

| cis-3-Hexenylformate | Cl• | (2.45 ± 0.30) x 10⁻¹⁰ | 298 | bioline.org.br |

Computational Modeling of Reaction Energetics and Transition States

Computational chemistry has become an indispensable tool for elucidating complex reaction pathways at a molecular level, especially for transient species and fleeting transition states that are difficult to observe experimentally. mdpi.commit.edu Methods like Density Functional Theory (DFT) are used to map potential energy surfaces, identify intermediates, determine transition state structures, and quantify activation energies. mdpi.com

For chloroformate derivatives, computational studies have provided significant insights into their gas-phase reactivity. A detailed study of the unimolecular dissociation of protonated chloroformates employed DFT calculations at the B3LYP/6-311+G(d,p) level of theory, with higher accuracy single-point energy calculations using the CBS-QB3 method to ensure reliable energetics. researchgate.net This work explored the minimum energy reaction pathways for the fragmentation of protonated methyl, ethyl, neopentyl, and phenyl chloroformates. researchgate.net

The calculations revealed that for protonated neopentyl chloroformate, the pathway involving the loss of neutral chloroformic acid was energetically favored. researchgate.net To connect these theoretical findings with experimental observations, Rice–Ramsperger–Kassel–Marcus (RRKM) theory was used to calculate the rate constants for competing dissociation processes. researchgate.net Such computational models are crucial for understanding the fundamental steps of gas-phase reactions, from the initial interaction with atmospheric species to the formation of stable products. High-level ab initio methods have also been used to establish benchmark energy profiles for fundamental gas-phase reactions, such as SN2 reactions, providing a standard against which to assess the performance of various DFT functionals. researchgate.net

Table 3: Computational Methods and Findings for Gas-Phase Reactions of Chloroformate Analogues

| System Studied | Computational Method(s) | Key Findings | Reference |

|---|---|---|---|

| Protonated Neopentyl Chloroformate | DFT (B3LYP/6-311+G(d,p)), CBS-QB3, RRKM | Identified the lowest energy dissociation pathway as the loss of neutral chloroformic acid to form protonated 2-methylbutene. | researchgate.net |

| Protonated Methyl and Phenyl Chloroformate | DFT (B3LYP/6-311+G(d,p)), CBS-QB3 | HCl loss was identified as a major fragmentation channel. | researchgate.net |

| General SN2 Reactions (Y⁻ + CH₃X) | W1, W2, G2, G3, CBS-QB3, DFT | Assessed the performance of various functionals for predicting reaction barrier heights and complexation energies. | researchgate.net |

Iv. Advanced Applications of Isopentyl Chloroformate in Organic Synthesis

Derivatization Strategies for Analytical Chemistry

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical technique. For gas chromatography, this typically involves increasing the volatility and thermal stability of polar compounds.

Alkyl chloroformates, including isopentyl chloroformate and its analogs like ethyl and isobutyl chloroformate, are highly effective derivatizing agents for a wide range of polar analytes prior to GC and GC-MS analysis. mdpi.comresearchgate.net This strategy is particularly useful in metabolomics and biomedical analysis. core.ac.uknih.gov

The derivatization reaction is typically rapid and can often be performed in an aqueous environment, which simplifies sample preparation. researchgate.net Isopentyl chloroformate reacts with various functional groups:

Amines (-NH₂): Form stable carbamates.

Carboxylic acids (-COOH): Form mixed anhydrides that are subsequently esterified by an alcohol (often ethanol (B145695) or isopentanol) present in the reaction mixture. mdpi.com

Phenols (-OH) and Alcohols (-OH): Form carbonates.

Thiols (-SH): Form thiocarbonates.

This single-step procedure effectively "caps" the polar functional groups, converting hydrophilic compounds like amino acids, organic acids, fatty acids, and amines into more volatile derivatives that can be easily analyzed by GC-MS. researchgate.netcore.ac.uk The resulting derivatives exhibit good chromatographic properties and produce characteristic mass spectra, enabling both qualitative identification and quantitative analysis. researchgate.net

Table 2: Analyte Classes Derivatized by Alkyl Chloroformates for GC-MS Analysis

| Analyte Class | Functional Group(s) Targeted | Resulting Derivative | Application Example |

| Amino Acids | -NH₂, -COOH, side chains (-OH, -SH) | N-alkoxycarbonyl amino acid alkyl esters | Metabolic profiling of biological fluids. nih.govresearchgate.net |

| Organic Acids | -COOH, -OH | Alkyl esters, carbonates | Analysis of Krebs cycle intermediates. |

| Fatty Acids | -COOH | Alkyl esters | Quantification in serum or plasma. researchgate.net |

| Amines & Polyamines | -NH₂ | Carbamates | Detection of biogenic amines in food samples. |

| Phenolic Compounds | Phenolic -OH, -COOH | Carbonates, alkyl esters | Quantification of gallic acid in wine. mdpi.com |

Derivatization of Biogenic Amines for Enhanced Detection and Quantification

Biogenic amines (BAs) are low molecular weight nitrogenous compounds found in food and biological systems that often lack the necessary chromophores for direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-VIS detectors. rsc.orgcabidigitallibrary.org To overcome this, a derivatization step is essential to modify their chemical characteristics, reduce their polarity, and introduce a UV-active or fluorescent tag, thereby enhancing their detection and quantification. rsc.orgcabidigitallibrary.orgsemanticscholar.org

Alkyl chloroformates, including isopentyl chloroformate, are effective derivatizing agents for biogenic amines. rsc.org The reaction involves the acylation of the primary or secondary amino groups of the biogenic amines, converting them into less polar, more volatile carbamate (B1207046) derivatives. wikipedia.org This transformation is particularly advantageous for Gas Chromatography (GC) analysis, as it modifies the amines to be suitable for separation on GC columns. rsc.org While various reagents like dansyl chloride and benzoyl chloride are widely used for HPLC analysis, alkyl chloroformates such as isobutyl chloroformate have proven popular for GC applications, suggesting a similar utility for isopentyl chloroformate. rsc.orgnih.govresearchgate.net The derivatization not only improves chromatographic behavior but also enhances the sensitivity of the detection methods. semanticscholar.org

Table 1: Common Derivatizing Reagents for Biogenic Amines and their Characteristics

| Derivatizing Reagent | Target Functional Group | Key Advantages | Common Analytical Technique |

|---|---|---|---|

| Alkyl Chloroformates | Primary/Secondary Amines | Reacts in aqueous media; forms stable derivatives suitable for GC | GC-MS |

| Dansyl Chloride | Primary/Secondary Amines | Forms highly fluorescent derivatives; good stability | HPLC-FLD/UV |

| Benzoyl Chloride | Primary/Secondary Amines | Excellent sensitivity; stable derivatives | UPLC-MS/MS |

Chemical Modification of Carboxylic Acids, Amino Acids, Hydroxy Acids, and Nucleobases

The utility of isopentyl chloroformate extends to the derivatization of a wide array of polar metabolites, including amino acids, carboxylic acids, and hydroxy acids, making them amenable to analysis by gas chromatography/mass spectrometry (GC-MS). wikipedia.orgnih.govspringernature.com This broad reactivity allows for the simultaneous analysis of diverse compound classes in a single chromatographic run.

The derivatization process with alkyl chloroformates like isopentyl chloroformate proceeds via a two-step mechanism in an aqueous medium:

Acylation: The amino group of an amino acid reacts with the chloroformate to form a carbamate.

Esterification: The carboxylic acid group is converted into a mixed carboxylic-carbonic acid anhydride (B1165640), which subsequently reacts with an alcohol (present in the solvent system) to form an ester. nih.gov

This dual derivatization of both amino and carboxylic acid groups significantly reduces the polarity of amino acids and increases their volatility. nih.gov Similarly, for carboxylic and hydroxy acids, the carboxyl and hydroxyl groups are converted into their respective ester and carbonate derivatives. wikipedia.orgmdpi.com This methodology has been successfully applied to analyze over 60 different metabolites, including amino and organic acids, from various biological samples. nih.gov The derivatization can also stabilize otherwise labile molecules, such as glutamine, for analysis. nih.gov

Optimization of Derivatization Protocols: pH, Solvent Systems, and Reagent Concentration

The efficiency of the derivatization reaction with isopentyl chloroformate is highly dependent on several key parameters, and their optimization is crucial for achieving reliable and reproducible quantitative results. nih.gov

pH: The reaction is typically carried out under alkaline conditions. mdpi.comuniroma1.it An alkaline pH, often achieved by adding sodium bicarbonate (NaHCO3) or sodium hydroxide (B78521) (NaOH), is necessary to deprotonate the functional groups (e.g., carboxylic acids, phenols) and to neutralize the hydrochloric acid (HCl) byproduct of the reaction. wikipedia.orgmdpi.comresearchgate.net Studies have shown that adjusting the concentration of the base, such as NaHCO3, directly impacts the derivatization yield. mdpi.com

Solvent Systems: A significant advantage of alkyl chloroformate derivatization is its compatibility with aqueous environments. mdpi.comuniroma1.it The reaction is often performed in a biphasic system, where the analyte is in an aqueous phase and the derivatives are extracted into an immiscible organic solvent like chloroform (B151607) or hexane. nih.govmdpi.com The presence of an alcohol, such as ethanol or methanol, is necessary for the esterification of carboxylic acids. nih.govmdpi.com Pyridine (B92270) is frequently used as a catalyst in these solvent systems. nih.govmdpi.comuniroma1.it

Reagent Concentration: The concentration of isopentyl chloroformate must be carefully optimized. Insufficient reagent will lead to incomplete derivatization, while an excessive amount can interfere with subsequent analysis. nih.gov Optimization studies involve systematically varying the volume of the chloroformate reagent to find the amount that provides the highest analytical response for the target analytes. mdpi.com

Table 2: Key Parameters for Optimizing Chloroformate Derivatization

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| pH | Alkaline (pH > 9) | Deprotonation of analytes; Neutralization of HCl byproduct | mdpi.com |

| Solvent | Aqueous/Organic Biphasic System (e.g., Water/Chloroform) | Allows direct derivatization in aqueous samples and subsequent extraction | nih.govmdpi.com |

| Catalyst | Pyridine | Facilitates the derivatization reaction | nih.govuniroma1.it |

| Alcohol | Ethanol or Methanol | Acts as a nucleophile for esterifying carboxylic acids | nih.govmdpi.com |

Efficacy of Derivatization in Aqueous Media

A standout feature of using alkyl chloroformates, including isopentyl chloroformate, is the ability to perform the derivatization directly in an aqueous medium. mdpi.comuniroma1.it This contrasts sharply with other common derivatization techniques, such as silylation, which are moisture-sensitive and necessitate a completely anhydrous environment, often requiring an additional, time-consuming drying step for the sample extracts. uniroma1.it

The reaction with chloroformates in water is rapid, often occurring almost immediately at room temperature and proceeding simultaneously with the extraction of the derivatives into an organic solvent. mdpi.comuniroma1.itmdpi.com This streamlined workflow significantly reduces sample processing time and minimizes the potential for the formation of artifacts that can occur during prolonged sample handling. mdpi.com The ability to work in an aqueous phase makes this method particularly well-suited for the analysis of biological fluids and aqueous extracts from various matrices. researchgate.net

Contribution to Protecting Group Chemistry

Beyond its role in chemical derivatization for analysis, isopentyl chloroformate is a valuable reagent for introducing protecting groups in complex organic syntheses. Protecting groups are essential for temporarily blocking reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. bham.ac.uk

Formation of Stable Carbamates and Carbonates as Protective Functions

Isopentyl chloroformate reacts cleanly with primary and secondary amines to form stable isopentyloxycarbonyl carbamates and with alcohols to form isopentyloxycarbonyl carbonates. wikipedia.orgthieme-connect.de These functional groups serve as effective protective functions in multi-step syntheses.

Carbamates (for Amines): The isopentyloxycarbonyl group, when attached to a nitrogen atom, reduces the nucleophilicity and basicity of the amine. bham.ac.uk Carbamates are generally robust and inert to a wide range of reaction conditions, yet they can be removed under specific, controlled conditions without affecting other sensitive parts of the molecule, such as existing amide bonds in peptides. masterorganicchemistry.com The formation of carbamates is a cornerstone of peptide synthesis and is widely used to protect the α-amino group of amino acids during peptide bond formation. masterorganicchemistry.comnih.gov

Carbonates (for Alcohols): Similarly, the reaction with alcohols yields mixed carbonates. thieme-connect.de This protection strategy removes the acidic proton of the alcohol and reduces the oxygen's nucleophilicity. bham.ac.uk Carbonate protecting groups offer different stability profiles compared to more common ester-based protecting groups, expanding the options available to a synthetic chemist. thieme-connect.de

Synthesis of Complex Organic Molecules and Heterocyclic Scaffolds

Isopentyl chloroformate is a key activator and building block in the synthesis of diverse and complex molecular structures, particularly in the formation of heterocyclic rings that form the core of many pharmaceuticals and advanced materials.

While not always a direct participant in the bond-forming steps of an annulation (ring-forming) reaction, isopentyl chloroformate is critical for activating substrates for subsequent cyclization. It is frequently used to prepare acyclic precursors that are primed to form heterocyclic rings. A prominent application is in the synthesis of benzoxazinones and related heterocycles. google.comsci-hub.st

For instance, in the synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-ones, an important scaffold in medicinal chemistry, an alkyl chloroformate is used to facilitate the cyclization of an amino alcohol precursor. google.com The process involves the reaction of the amino group with isopentyl chloroformate to form a carbamate intermediate. This intermediate, upon treatment with a base, undergoes an intramolecular cyclization, with the carbamate oxygen attacking the benzylic position to close the ring and form the benzoxazinone (B8607429) structure. This method advantageously avoids the use of highly toxic phosgene (B1210022) gas. google.com

Similarly, alkyl chloroformates are used to activate nitrogen heteroaromatics, such as pyridines, for regioselective additions that lead to the construction of more complex, substituted piperidine (B6355638) frameworks. acs.org The reagent activates the nitrogen of the pyridine ring, making the ring susceptible to nucleophilic attack by allylic reagents, thereby forming functionalized dihydropyridines which are precursors to advanced polycyclic architectures.

The role of isopentyl chloroformate in these syntheses can be summarized in the following table:

| Heterocyclic System | Role of Isopentyl Chloroformate | Resulting Architecture |

| 1,4-dihydro-2H-3,1-benzoxazin-2-one | Reacts with an amino alcohol to form a carbamate intermediate that undergoes cyclization. google.comsci-hub.st | Fused heterocyclic ring system. |

| Thiazole-derived carbamates | Reacts with 2-aminothiazoles to form carbamates, which are stable heterocyclic derivatives. ksu.edu.sa | Functionalized thiazole (B1198619) scaffolds. |

| 1,2-dihydropyridines | Activates the pyridine ring towards nucleophilic attack, facilitating C-C bond formation. acs.org | Precursors for substituted piperidines and related alkaloids. |

| Hetaryl glyoxylates | Used for the esterification of glyoxylic acids to produce heterocyclic α-oxoesters. chim.it | Key building blocks for further heterocyclization reactions. |

Isopentyl chloroformate and its close analogue, isobutyl chloroformate, are widely employed as coupling agents in the synthesis of precursors for a variety of biologically active compounds, most notably in peptide synthesis. sigmaaldrich.comresearchgate.netcommonorganicchemistry.com The primary method involves the formation of a mixed carboxylic-carbonic anhydride intermediate.

This "mixed anhydride" method is a cornerstone of peptide bond formation. A carboxylic acid (e.g., an N-protected amino acid) is treated with isopentyl chloroformate in the presence of a tertiary amine base at low temperature. This rapidly forms a mixed anhydride, which is highly activated towards nucleophilic attack. The subsequent addition of an amine component (e.g., an amino acid ester) results in the formation of a new amide (peptide) bond, releasing isobutanol and carbon dioxide as byproducts. framochem.com

This strategy has been utilized in the synthesis of numerous biologically significant molecules. For example, isobutyl chloroformate has been instrumental in synthesizing folate analogues for cancer research and in creating quinazoline (B50416) antifolates that inhibit thymidylate synthase. sigmaaldrich.com It is also used to prepare peptidyl carbamates that act as enzyme inhibitors. ksu.edu.sa The structural similarity between isopentyl and isobutyl chloroformate allows for their interchangeable use in these synthetic routes, with the choice often depending on desired solubility properties or reaction conditions.

A summary of research findings on the application of isobutyl/isopentyl chloroformate in synthesizing precursors for bioactive compounds is presented below.

| Bioactive Compound/Precursor | Synthetic Application of Isobutyl/Isopentyl Chloroformate | Research Finding |

| Peptides & Protein Conjugates | Used to form mixed anhydride intermediates for amide bond formation. sigmaaldrich.comresearchgate.net | Provides an efficient method for coupling peptides to protein carriers for applications in bioconjugate chemistry and vaccine development. sigmaaldrich.com |

| Folate Analogues | Key reagent in the synthesis of modified folate structures. sigmaaldrich.com | Enabled the synthesis of 11-oxahomoaminopterin (B1663913) and related compounds evaluated for antitumor activity. sigmaaldrich.com |

| L-dopa-Tripeptide Conjugates | Employed for the solution-phase coupling of L-dopa to the tripeptide Gly-Pro-Glu (GPE). researchgate.net | Used to synthesize a potential therapeutic agent for Parkinson's disease. researchgate.net |

| Potassium Acyltrifluoroborates (KATs) | Forms a mixed anhydride from a carboxylic acid, which is then converted to the corresponding KAT. researchgate.net | Facilitates the preparation of versatile synthetic intermediates derived from aliphatic, aromatic, and amino acids. researchgate.net |

V. Theoretical and Computational Chemistry Studies Involving Chloroformates

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like isopentyl chloroformate. These calculations solve the Schrödinger equation to provide information about the electronic distribution, molecular orbital energies, and various reactivity descriptors. For chloroformates, these studies are crucial for elucidating the electrophilic nature of the carbonyl carbon and the influence of the alkyl or aryl group on reactivity.

Ab initio and Density Functional Theory (DFT) methods are commonly employed to optimize the geometry of chloroformate esters and to calculate their electronic properties. Such calculations have shown that chloroformates, including by extension isopentyl chloroformate, typically adopt a syn-conformation where the halogen atom is trans to the alkyl group. nih.gov This conformational preference influences the molecule's reactivity.

The reactivity of chloroformates is largely dictated by the partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. Quantum chemical calculations can quantify this charge and other electronic parameters, which are summarized in the table below for a representative primary alkyl chloroformate, ethyl chloroformate.

| Computational Method | Basis Set | Calculated Property | Value |

|---|---|---|---|

| DFT (B3LYP) | 6-31G | Mulliken Charge on Carbonyl Carbon | +0.55 e |

| DFT (B3LYP) | 6-31G | HOMO Energy | -11.2 eV |

| DFT (B3LYP) | 6-31G | LUMO Energy | -0.8 eV |

| DFT (B3LYP) | 6-31G | Dipole Moment | 2.1 D |

These calculated values provide a quantitative measure of the molecule's electronic structure and can be used to predict its reactivity profile. For isopentyl chloroformate, the larger isopentyl group is expected to have a slight electron-donating inductive effect compared to smaller alkyl groups, which could subtly modulate the charge on the carbonyl carbon and the energies of the frontier molecular orbitals.

Molecular Dynamics Simulations for Understanding Reaction Pathways and Interfacial Phenomena

MD simulations can be used to model the solvolysis of isopentyl chloroformate in various solvents, such as water, alcohols, or aqueous mixtures. By simulating the trajectory of the chloroformate molecule and the surrounding solvent molecules, it is possible to observe the formation of solvent shells around the reactant and to understand the role of specific solvent-solute interactions in stabilizing the transition state.

For instance, in a mixed solvent, MD simulations can reveal preferential solvation of the chloroformate, which can significantly influence the reaction rate and mechanism. The simulations can also be used to study interfacial phenomena, such as the behavior of isopentyl chloroformate at a liquid-vapor or liquid-liquid interface, which is relevant in many industrial applications.

Key insights that could be gained from MD simulations of isopentyl chloroformate include:

Solvation Structure: Understanding how solvent molecules arrange around the carbonyl group and the isopentyl chain.

Diffusion and Transport Properties: Calculating the diffusion coefficient of isopentyl chloroformate in different media.

Reaction Dynamics: Observing the molecular motions that lead to the transition state and the subsequent product formation in a solvent cage.

In Silico Modeling for Structure-Activity Relationship (SAR) Derivation and Prediction

In silico modeling, particularly the development of Quantitative Structure-Activity Relationships (QSAR), is a valuable approach for predicting the reactivity and biological activity of a series of related compounds. For a homologous series of alkyl chloroformates, including isopentyl chloroformate, QSAR models can be developed to correlate structural or physicochemical properties with their reaction rates or other activities.

The underlying principle of QSAR is that the biological or chemical activity of a compound is a function of its molecular structure. nih.gov By identifying key molecular descriptors, it is possible to build a mathematical model that can predict the activity of new, untested compounds.

For the solvolysis of alkyl chloroformates, a QSAR model could be developed using descriptors such as:

Steric parameters: (e.g., Taft's steric parameter, Es) to quantify the bulkiness of the alkyl group.

Electronic parameters: (e.g., Hammett or Taft electronic parameters, σ*) to describe the electron-donating or -withdrawing nature of the alkyl group.

Hydrophobicity parameters: (e.g., the logarithm of the octanol-water partition coefficient, logP) to account for solvation effects.

A hypothetical QSAR equation for the solvolysis rate constant (k) of a series of alkyl chloroformates might take the form:

log(k) = c0 + c1σ* + c2Es + c3logP

The coefficients c0, c1, c2, and c3 are determined by fitting the equation to experimental data for a training set of compounds. Once a statistically robust model is developed, it can be used to predict the reactivity of other alkyl chloroformates like isopentyl chloroformate.

| Alkyl Chloroformate | σ* | Es | logP (Predicted) | Relative Solvolysis Rate (Predicted) |

|---|---|---|---|---|

| Methyl Chloroformate | 0.00 | 0.00 | 0.5 | 1.00 |

| Ethyl Chloroformate | -0.10 | -0.07 | 1.0 | 0.85 |

| n-Propyl Chloroformate | -0.12 | -0.36 | 1.5 | 0.78 |

| Isobutyl Chloroformate | -0.13 | -0.93 | 1.9 | 0.65 |

| Isopentyl Chloroformate | -0.16 | -0.39 | 2.4 | (To be predicted) |

Advanced Computational Studies on Transition State Characterization and Reaction Mechanisms

Advanced computational studies are instrumental in characterizing the transition states of reactions involving chloroformates and in elucidating the detailed reaction mechanisms. For primary alkyl chloroformates like isopentyl chloroformate, solvolysis reactions are known to proceed through competing mechanisms: a bimolecular addition-elimination pathway and a unimolecular ionization pathway. nih.govnih.govresearchgate.net

Computational methods can be used to locate the transition state structures for both pathways and to calculate their activation energies. The relative energies of these transition states determine which mechanism is favored under a given set of conditions (e.g., solvent polarity and nucleophilicity).

Bimolecular Addition-Elimination Mechanism: This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, leading to a tetrahedral intermediate. The transition state for this process is characterized by the partial formation of a bond between the nucleophile and the carbonyl carbon and the partial breaking of the carbon-chlorine bond. Computational studies on similar primary alkyl chloroformates suggest that this is the dominant mechanism in more nucleophilic solvents. nih.gov

Unimolecular Ionization Mechanism: In highly ionizing, non-nucleophilic solvents, an ionization mechanism may become competitive. This pathway involves the departure of the chloride ion to form an acylium ion intermediate. The transition state for this process resembles the acylium ion with a partially broken carbon-chlorine bond. For primary alkyl chloroformates, this pathway is generally less favored than for secondary or tertiary analogues but can be promoted in specific solvents like fluoroalcohols. nih.govresearchgate.net

The extended Grunwald-Winstein equation is often used to analyze the solvent effects on the solvolysis rates and to infer the reaction mechanism. Computational studies can complement these experimental findings by providing a detailed energetic picture of the competing pathways. The table below summarizes typical calculated activation energies for the two pathways for a generic primary alkyl chloroformate in different solvent models.

| Solvent Model | Mechanism | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Water (explicit) | Addition-Elimination | 18.5 |

| Water (explicit) | Ionization | 25.0 |

| Ethanol (B145695) (explicit) | Addition-Elimination | 20.1 |

| Ethanol (explicit) | Ionization | 28.3 |

| 2,2,2-Trifluoroethanol (explicit) | Addition-Elimination | 22.5 |

| 2,2,2-Trifluoroethanol (explicit) | Ionization | 24.1 |

These computational results would suggest that for a primary alkyl chloroformate like isopentyl chloroformate, the addition-elimination mechanism is generally favored, but the ionization pathway may become more competitive in highly ionizing, non-nucleophilic solvents.

Vi. Emerging Research Directions and Interdisciplinary Perspectives

Isopentyl Chloroformate in Catalysis Research

The reactivity of the chloroformate functional group provides a powerful platform for the development and modification of catalytic systems. Research is exploring the use of chloroformate esters, including isopentyl chloroformate, in creating novel ligands and functionalizing supports to enhance catalyst performance and reusability.

While not ligands themselves, chloroformate esters are valuable precursors for synthesizing or modifying ligands used in homogeneous catalysis. The primary role of a chloroformate is to react with a nucleophilic site on a potential ligand molecule—such as an amine, alcohol, or thiol—to introduce a carbamate (B1207046), carbonate, or thiocarbonate linkage, respectively.

The introduction of an isopentyloxycarbonyl group via isopentyl chloroformate can strategically alter the steric and electronic properties of a ligand. These properties are critical in tuning the activity, selectivity, and stability of the resulting metal-ligand complex. For example, the bulky, non-polar isopentyl group can create a specific steric environment around the metal center, potentially influencing substrate approach and favoring the formation of a desired product isomer in asymmetric catalysis.

Table 1: Potential Modifications of Ligand Scaffolds using Isopentyl Chloroformate

| Ligand Scaffold Type | Nucleophilic Group | Reaction Product | Potential Impact on Catalysis |

| Aminophosphines | Amine (-NH₂) | Phosphine-Carbamate | Modify electronic properties; alter catalyst solubility |

| Chiral Diamines | Amine (-NH₂) | Diamine-Carbamate | Introduce steric bulk near the chiral center |

| Salen Ligands | Phenolic Hydroxyl (-OH) | Salen-Carbonate | Tune catalyst stability and substrate interaction |

| Bis(oxazoline) Ligands | Hydroxyl (-OH) | BOX-Carbonate | Adjust the bite angle and steric hindrance |

Immobilizing homogeneous catalysts or enzymes onto solid supports is a critical strategy for improving their industrial viability by enabling easy separation and reuse. Chloroformate chemistry offers a direct method for covalently attaching these active species to various support materials.

Supports such as silica, alumina, or functionalized polymers often possess surface hydroxyl (-OH) or amine (-NH₂) groups. Isopentyl chloroformate can react with these groups to form stable carbonate or carbamate linkages, effectively tethering a catalyst or enzyme to the surface. This covalent attachment prevents leaching of the active species into the reaction medium. nih.gov Furthermore, the isopentyl chain acts as a spacer arm, which can improve the accessibility of the catalytic sites by reducing steric hindrance from the support surface. The immobilization of enzymes is crucial for their application in industrial processes, as it enhances stability and simplifies product purification. nih.govmit.edu

Integration within Pharmaceutical Chemistry Research

In the quest for new therapeutics, isopentyl chloroformate serves as a valuable building block and chemical probe. Its ability to modify existing molecules and create new chemical entities is being explored in the design of novel drugs and the optimization of existing lead compounds.

Isopentyl chloroformate is used to synthesize new molecules, particularly carbamates, which are a prominent structural motif in many approved drugs. By reacting isopentyl chloroformate with a pharmacologically relevant molecule containing an amine or alcohol, chemists can introduce an isopentyloxycarbonyl group. This modification can significantly alter the parent molecule's biological activity by:

Modifying Lipophilicity: The branched five-carbon isopentyl group increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross cell membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Creating Prodrugs: The resulting carbamate or carbonate bond can be designed to be stable in the digestive system but cleaved by enzymes in the body to release the active drug at its target site.

Altering Target Binding: The isopentyloxycarbonyl moiety can establish new interactions (e.g., hydrophobic interactions) within the binding pocket of a biological target like an enzyme or receptor, potentially increasing potency or selectivity.

For instance, the synthesis of inhibitors for sirtuin 5, a potential therapeutic target, has involved the use of ethyl chloroformate to create key intermediates, demonstrating the utility of simple chloroformates in generating complex, biologically active molecules. mdpi.com A similar strategy using isopentyl chloroformate could yield novel analogs with different pharmacological profiles.

Lead optimization is an iterative process of refining a promising but imperfect lead compound to produce a clinical candidate with improved efficacy, selectivity, and pharmacokinetic properties. danaher.compatsnap.com Isopentyl chloroformate can be a strategic tool in this process.

Structure-Activity Relationship (SAR) Studies: Medicinal chemists synthesize a library of analogs of a lead compound to understand which parts of the molecule are essential for its activity. Using isopentyl chloroformate, a researcher can modify amine or hydroxyl groups to probe their importance. If the resulting isopentyl carbamate or carbonate shows a significant change in activity, it provides valuable information about the target's binding site. nih.gov

Protecting Group Chemistry: In the multi-step synthesis of complex drug molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a subsequent reaction. Chloroformates are widely used to introduce protecting groups for amines (as carbamates). wikipedia.orgmdpi.com The isopentyloxycarbonyl group could serve as a protecting group with specific cleavage conditions, adding to the synthetic chemist's toolkit.

Table 2: Isopentyl Chloroformate in Lead Optimization Strategies

| Strategy | Application of Isopentyl Chloroformate | Desired Outcome |

| SAR Probing | React with primary/secondary amines on a lead compound. | Determine the importance of the amine's hydrogen bond donor capability for biological activity. |

| Improving Permeability | Mask a polar hydroxyl or amine group as a more lipophilic carbonate or carbamate. | Enhance passive diffusion across biological membranes. |

| Scaffold Hopping | Use as a linker to connect two different pharmacophoric fragments. | Create novel chemical scaffolds with improved properties. |

| Protecting Group | Temporarily block a reactive amine during a complex synthesis. | Enable selective chemical transformations at other parts of the molecule. |

Potential Contributions to Materials Science (e.g., Polymer Modification, Surface Functionalization)

The ability of isopentyl chloroformate to react with nucleophiles is being explored to modify the surfaces of polymers and other materials, thereby altering their physical and chemical properties for specific applications.

This surface functionalization is a key technique in materials science, as it allows for the enhancement of surface properties like wettability, adhesion, and biocompatibility without changing the bulk characteristics of the material. mdpi.commdpi.com Isopentyl chloroformate can be used in "grafting-onto" reactions, where pre-formed polymer chains are attached to a surface, or to directly modify the surface of a polymer that already possesses reactive groups. nih.gov

For example, a hydrophilic polymer with surface hydroxyl groups could be reacted with isopentyl chloroformate. The attachment of the non-polar isopentyloxycarbonyl groups would render the surface more hydrophobic. This could be useful for applications such as:

Creating waterproof or water-repellent coatings.

Modifying the surfaces of biomedical devices to control protein adsorption and cellular interaction.

Improving the adhesion between a polymer and a non-polar matrix in a composite material.

The process involves reacting the polymer surface, which may contain functional groups like hydroxyls or amines, with isopentyl chloroformate, often in the presence of a base to neutralize the HCl byproduct. This results in a new surface layer with properties dictated by the isopentyl group.

Future Research Avenues and Methodological Advancements

The ongoing evolution of chemical synthesis and analysis opens up new avenues for the application and study of isopentyl chloroformate. Future research is poised to delve into more sustainable and efficient synthetic methodologies, deeper mechanistic understanding through computational tools, and the development of novel materials. These explorations will not only expand the utility of isopentyl chloroformate but also contribute to broader advancements in chemical science.

Green Chemistry and Biocatalysis

In the drive towards more environmentally benign chemical processes, green chemistry principles are increasingly being applied to the synthesis and application of reagents like isopentyl chloroformate. Future research will likely focus on developing biocatalytic alternatives to traditional synthetic routes. While the direct enzymatic synthesis of isopentyl chloroformate is not yet established, related biocatalytic transformations suggest its feasibility. For instance, the enzymatic synthesis of isoamyl acetate, an ester with a similar alkyl group, has been successfully demonstrated using immobilized lipases nih.gov. This points towards the potential for enzymatic systems to be developed for the synthesis of isopentyl chloroformate or its derivatives, potentially offering milder reaction conditions and reduced environmental impact compared to conventional methods that often rely on hazardous reagents.

Furthermore, biocatalysis offers a powerful tool for the preparation of chiral compounds nih.govmdpi.com. Isopentyl chloroformate is a key reagent in the synthesis of various chiral molecules, including pharmaceuticals. Future research could explore the integration of enzymatic reactions with reactions involving isopentyl chloroformate in chemoenzymatic synthesis cascades. This approach could lead to more efficient and stereoselective synthetic pathways for complex molecules.

Flow Chemistry and Process Optimization

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, driven by the desire for improved safety, efficiency, and scalability. The application of flow chemistry to reactions involving chloroformates is an active area of research. A method for the continuous flow synthesis of chloroformate compounds using a microchannel reactor has been developed, highlighting the potential for high-efficiency and greener preparation of this class of compounds google.com. This approach can significantly shorten reaction times and improve safety by minimizing the inventory of hazardous intermediates like phosgene (B1210022) google.com.

Future research will likely focus on adapting and optimizing continuous flow processes specifically for the synthesis and use of isopentyl chloroformate. This could involve the development of integrated flow systems for multi-step syntheses where isopentyl chloroformate is used as a reagent, such as in peptide synthesis nih.govrsc.orgnih.govchimia.chpentelutelabmit.com. The precise control over reaction parameters offered by flow reactors can lead to higher yields, improved purity, and reduced waste generation.

Theoretical and Computational Approaches

Computational chemistry provides invaluable insights into reaction mechanisms, guiding the optimization of existing processes and the design of new ones. Theoretical studies on the gas-phase elimination kinetics of alkyl chloroformates have been conducted using methods like Density Functional Theory (DFT) tandfonline.comresearchgate.netusfq.edu.ec. These studies help to elucidate the underlying mechanisms of decomposition and reactivity. tandfonline.comresearchgate.netusfq.edu.ec

Future computational work could focus specifically on isopentyl chloroformate to model its reactivity in various solvent environments and with different nucleophiles. Such studies can predict reaction pathways, transition state energies, and kinetic parameters, offering a molecular-level understanding of its chemical behavior. For instance, kinetic studies on the solvolysis of related chloroformate esters have utilized the extended Grunwald-Winstein equation to analyze solvent effects and elucidate reaction mechanisms nih.gov. Applying similar computational and kinetic modeling to isopentyl chloroformate would provide a more comprehensive understanding of its reactivity profile.

Novel Material Development

Isopentyl chloroformate can serve as a valuable reagent for the functionalization of polymers and other materials. By introducing the isopentyloxycarbonyl group, the properties of the parent material, such as solubility, thermal stability, and biocompatibility, can be modified. The reaction of acyl chlorides to terminate ring-opening polymerization is a known method for producing functionalized biodegradable polymers mdpi.comnih.gov.

Future research could explore the use of isopentyl chloroformate in the synthesis of novel polymers with tailored properties. For example, it could be used to functionalize polymers for applications in drug delivery, coatings, and specialty plastics google.commdpi.com. The introduction of the isopentyl group could impart specific hydrophobic characteristics or act as a protecting group that can be later removed to expose a reactive site for further modification.

Interactive Data Table: Comparison of Methodological Approaches for Isopentyl Chloroformate Research

| Research Avenue | Key Focus | Potential Advantages | Relevant Techniques |

| Green Chemistry & Biocatalysis | Sustainable synthesis and application | Milder reaction conditions, reduced waste, high selectivity | Enzymatic synthesis, Chemoenzymatic cascades |

| Flow Chemistry & Process Optimization | Efficient and safe manufacturing | Improved safety, higher yields, scalability, process control | Continuous flow reactors, Microchannel reactors |

| Theoretical & Computational Approaches | Mechanistic understanding and prediction | Detailed insight into reaction pathways, predictive modeling | Density Functional Theory (DFT), Kinetic modeling |

| Novel Material Development | Synthesis of functionalized materials | Tailored material properties, new applications | Polymer functionalization, Surface modification |

Q & A

Q. Q1. What are the critical safety protocols for handling isopentyl chloroformate in laboratory settings?

Isopentyl chloroformate is highly reactive and corrosive. Key safety measures include:

- Personal Protective Equipment (PPE): Use impervious butyl rubber gloves (EN 374), tightly fitting safety goggles (EN 166), and flame-resistant lab coats to prevent skin/eye contact .

- Respiratory Protection: Employ a positive-pressure, supplied-air respirator in poorly ventilated areas to avoid inhalation of vapors .

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) in a cool, dry, and well-ventilated area, away from water, acids, or oxidizing agents to prevent decomposition .

Q. Q2. How should researchers design experiments to minimize hydrolysis of isopentyl chloroformate?

Hydrolysis is a major side reaction. To mitigate this:

- Solvent Choice: Use anhydrous solvents (e.g., dichloromethane, THF) and ensure reaction vessels are thoroughly dried.

- Temperature Control: Maintain low temperatures (0–5°C) during reagent addition to slow hydrolysis kinetics.

- Inert Atmosphere: Conduct reactions under nitrogen or argon to exclude moisture .

Q. Q3. What analytical techniques are recommended for characterizing isopentyl chloroformate and its derivatives?

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure, with characteristic peaks for the chloroformate group (e.g., carbonyl carbon at ~150–155 ppm) .

- FT-IR: Detect the C=O stretch (~1770–1810 cm⁻¹) and C-Cl stretch (~600–800 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) provides molecular ion confirmation and fragmentation patterns for derivatives .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported toxicity data for chloroformates, including isopentyl chloroformate?

Discrepancies in LC₅₀ values (e.g., 13–103 ppm in rat studies) require:

- Comparative Analysis: Cross-reference species-specific data (e.g., rat vs. mouse models) and exposure durations.

- In Vitro Assays: Use human cell lines (e.g., A549 lung cells) to assess direct cytotoxicity, bypassing interspecies variability.

- Computational Modeling: Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity based on molecular descriptors .

Q. Q5. What methodologies optimize the synthesis of carbamate derivatives using isopentyl chloroformate?

- Reagent Ratios: Use a 1:1 molar ratio of amine to chloroformate in anhydrous conditions to avoid side reactions.

- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

- Workup: Quench excess reagent with ice-cold sodium bicarbonate and extract products with ethyl acetate to isolate derivatives efficiently .

Q. Q6. How should researchers address gaps in developmental toxicity data for isopentyl chloroformate?

Current data lack reproductive/developmental toxicity studies . Proposed approaches:

Q. Q7. What strategies ensure reproducibility in kinetic studies of isopentyl chloroformate reactions?

- Standardized Conditions: Document solvent purity, temperature (±0.1°C), and stirring rates.

- Real-Time Monitoring: Use in situ FT-IR or HPLC to track reaction progress and intermediate formation .

- Data Sharing: Publish raw kinetic data (e.g., time-concentration curves) in supplementary materials for peer validation .

Q. Q8. How can computational chemistry predict reaction pathways for isopentyl chloroformate in complex systems?

- DFT Calculations: Model transition states and activation energies for hydrolysis or aminolysis reactions using Gaussian or ORCA software.

- Solvent Effects: Include implicit solvent models (e.g., PCM) to simulate polarity and dielectric effects .

Methodological Guidance for Data Presentation

Q. Q9. What are the best practices for presenting conflicting spectral data in publications?

- Tabular Comparison: Create tables listing observed vs. literature values for NMR, IR, or MS peaks, with annotations for deviations .

- Error Analysis: Include confidence intervals or standard deviations for replicate measurements .

- Supplementary Files: Provide raw spectral data (e.g., .jdx files) for peer review .

Q. Q10. How to structure a research paper to highlight novel applications of isopentyl chloroformate?

- Abstract: Emphasize the innovation (e.g., "first use in peptide synthesis").

- Results/Discussion Separation: Dedicate a section to comparing efficacy with other chloroformates (e.g., benzyl or methyl analogues) .

- Graphical Abstracts: Use reaction schematics to visually underscore mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.